Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWGTMJKPTKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
5-chloro-2-ethoxy-4-formylphenol+ethyl bromoacetateK2CO3,acetoneethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ethyl (5-chloro-2-ethoxy-4-carboxyphenoxy)acetate.
Reduction: Ethyl (5-chloro-2-ethoxy-4-hydroxymethylphenoxy)acetate.
Substitution: Ethyl (5-amino-2-ethoxy-4-formylphenoxy)acetate or ethyl (5-thio-2-ethoxy-4-formylphenoxy)acetate.
Scientific Research Applications
Scientific Research Applications of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
This compound is an organic compound with the molecular formula and a molecular weight of 286.71 g/mol. It is utilized across various scientific research fields due to its unique chemical structure, which includes a formyl group, a chloro substituent, and an ethoxy group. These functional groups facilitate interactions with diverse molecular targets, making it valuable in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows for diverse chemical reactions, making it a versatile building block for creating novel compounds with specific properties.
Biology
In biological studies, this compound is instrumental in research involving enzyme inhibition and protein-ligand interactions. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro and ethoxy groups contribute to the compound’s overall binding affinity and specificity.
Medicine
This compound is explored as a potential lead compound for developing new pharmaceuticals. Its anticancer properties have been demonstrated through in vitro evaluations, showing cytotoxic effects against several cancer cell lines.
Anticancer Activity: The compound has shown promising results in anticancer studies. In vitro evaluations have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colorectal Cancer) | 15.3 |
| HEP2 (Epidermoid Carcinoma) | 12.7 |
| MDA-MB-231 (Breast Cancer) | 10.5 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies in Anticancer Research:
- A study using the MTT assay revealed that this compound exhibited significant cytotoxicity against HEP2 cells, with an IC50 value of 12.7 μM, indicating strong potential as an anticancer agent.
- Mechanistic investigations have shown that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells.
- Comparative analyses against similar compounds, such as ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, have indicated that this compound demonstrates superior binding affinity and biological activity due to its specific functional groups.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials. It can be a precursor in synthesizing agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro and ethoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups Present |
|---|---|---|---|---|
| This compound | C₁₃H₁₅ClO₅ | 286.71 | Cl (C5), OEt (C2), CHO (C4) | Ester, formyl, chloro, ethoxy |
| Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | C₁₀H₁₁ClFNO₃ | 247.65 | Cl (C2), F (C4), NH₂ (C5) | Ester, amino, chloro, fluoro |
| Ethyl 2-(4-chlorophenoxy)acetoacetate | C₁₂H₁₃ClO₄ | 256.68 | Cl (C4) | Ester, keto, chloro |
| Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate | C₁₃H₁₅BrO₅ | 331.16 | Br (C5), OEt (C2), CHO (C4) | Ester, formyl, bromo, ethoxy |
| Ethyl 2-(4-fluorophenoxy)acetate | C₁₀H₁₁FO₃ | 198.19 | F (C4) | Ester, fluoro |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound's formyl (-CHO) and chloro (-Cl) groups are electron-withdrawing, enhancing electrophilic aromatic substitution reactivity. In contrast, analogs like ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate contain an electron-donating amino (-NH₂) group, which directs reactivity toward nucleophilic pathways .
Physicochemical Properties
- Solubility: The formyl and chloro groups in the target compound increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like ethyl 2-(4-fluorophenoxy)acetate .
- Melting Points: Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate has a higher melting point (76–80°C) due to hydrogen bonding via the amino group, whereas the target compound’s melting point data is unreported but expected to be lower due to reduced intermolecular forces .
Biological Activity
Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a formyl group, chloro substituent, and ethoxy group. These functional groups are critical for its biological activity, allowing for interactions with various molecular targets.
The primary mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity.
- Binding Affinity : The chloro and ethoxy groups enhance the compound’s overall binding affinity and specificity toward its targets.
Enzyme Inhibition
Research indicates that this compound is effective in studies involving enzyme inhibition. It has been utilized as a lead compound for developing new pharmaceuticals targeting specific enzymes involved in various diseases.
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro evaluations have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| HCT-116 (Colorectal Cancer) | 15.3 | |
| HEP2 (Epidermoid Carcinoma) | 12.7 | |
| MDA-MB-231 (Breast Cancer) | 10.5 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
- Cytotoxicity Assessment : A study using the MTT assay revealed that this compound exhibited significant cytotoxicity against HEP2 cells, with an IC50 value of 12.7 μM, indicating strong potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .
- Comparative Analysis : When compared to similar compounds, such as ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, this compound demonstrated superior binding affinity and biological activity due to its specific functional groups.
Q & A
Q. How can GC-MS and bioactivity assays evaluate the compound’s potential as an antifeedant or enzyme inhibitor?
- Sample Preparation : Extract the compound using ethyl acetate, concentrate under vacuum, and derivatize (if necessary) for GC-MS analysis (e.g., column: DB-5MS, He carrier gas).
- Bioactivity Testing : Conduct in vitro assays against target enzymes (e.g., liver microsomal enzymes) or insect models. For example, antifeedant activity can be quantified via choice tests using leaf-disk assays .
Q. How should researchers address contradictions in synthetic yield or purity data?
- Diagnostic Steps :
- Use HPLC-PDA to detect byproducts (e.g., unreacted phenol or ester hydrolysis products).
- Perform kinetic studies under varying conditions (temperature, catalyst loading) to identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
